2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid
CAS No.: 1184682-70-9
Cat. No.: VC2920829
Molecular Formula: C14H18N2O4
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
![2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid - 1184682-70-9](/images/structure/VC2920829.png)
Specification
CAS No. | 1184682-70-9 |
---|---|
Molecular Formula | C14H18N2O4 |
Molecular Weight | 278.3 g/mol |
IUPAC Name | 2-[1-(1-methyl-2-oxopyridine-4-carbonyl)piperidin-2-yl]acetic acid |
Standard InChI | InChI=1S/C14H18N2O4/c1-15-7-5-10(8-12(15)17)14(20)16-6-3-2-4-11(16)9-13(18)19/h5,7-8,11H,2-4,6,9H2,1H3,(H,18,19) |
Standard InChI Key | VIVSJTMOXCVSCH-UHFFFAOYSA-N |
SMILES | CN1C=CC(=CC1=O)C(=O)N2CCCCC2CC(=O)O |
Canonical SMILES | CN1C=CC(=CC1=O)C(=O)N2CCCCC2CC(=O)O |
Introduction
Structural Characteristics
Molecular Components
2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid contains several key structural components that define its chemical properties. The central fragment is the 1-methyl-2-oxo-1,2-dihydropyridine (also known as 1-methylpyrid-2-one) moiety, which is characterized by a six-membered heterocyclic ring containing one nitrogen atom and a carbonyl group at the 2-position . This 2-pyridone scaffold features N-methylation, which affects its electronic properties and reactivity compared to unmethylated pyridones. The 4-position of this pyridone ring bears a carbonyl group that forms an amide linkage with the nitrogen of a piperidine ring, creating a structural bridge between these two heterocyclic systems .
The piperidine component is a saturated six-membered heterocyclic ring containing one nitrogen atom, which in this compound is substituted at the 2-position with an acetic acid group. This substitution pattern creates a chiral center at the 2-position of the piperidine ring, potentially leading to different stereoisomers with distinct biological activities. The acetic acid moiety provides an acidic functional group that can participate in hydrogen bonding and acid-base interactions, significantly influencing the compound's solubility and binding properties in biological systems.
Structural Similarities to Known Compounds
The target compound shares structural similarities with several compounds found in the literature. For instance, 1-methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid, documented in PubChem (CID 819923), contains the same core pyridone structure with a carboxylic acid directly attached at the 4-position . This related compound has a molecular weight of 153.14 g/mol and a molecular formula of C7H7NO3 . Understanding the properties of this simpler analog can provide insights into the behavior of the more complex target molecule.
Additionally, compounds featuring the pyridone-amide linkage, such as those described in synthetic libraries of 3,4-disubstituted pyridin-2(1H)-ones, share similar structural elements . The synthetic approaches to these compounds often involve palladium catalysis, suggesting possible synthetic routes for the target compound as well .
Physical and Chemical Properties
Predicted Physicochemical Characteristics
Based on its structural components, 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid would likely exhibit specific physicochemical properties. The presence of the 2-pyridone moiety contributes to the compound's aromaticity and electronic characteristics. The N-methyl group on the pyridone ring would enhance lipophilicity compared to unmethylated analogs, potentially improving membrane permeability in biological systems. The carbonyl group at position 4 of the pyridone ring, forming an amide bond with the piperidine nitrogen, would contribute to the compound's polarity and hydrogen-bonding capabilities.
The carboxylic acid group would significantly influence the compound's water solubility and acid-base behavior, with an expected pKa value in the range of 4-5, typical for carboxylic acids. This acidic function would likely dominate the compound's solubility profile, making it more soluble in basic aqueous environments where the carboxylate anion would form. The combination of the lipophilic heterocyclic rings and the hydrophilic carboxylic acid creates an amphiphilic character that could be advantageous for biological activity.
Spectroscopic Properties
Based on related compounds, 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid would exhibit characteristic spectroscopic patterns. In 1H NMR spectroscopy, the N-methyl group would typically appear as a singlet at approximately 3.4-3.6 ppm, while the pyridone ring protons would show signals in the aromatic region (6.0-8.0 ppm) with characteristic coupling patterns . The methylene protons of the acetic acid group would likely appear as a distinctive signal around 3.0-3.5 ppm, potentially split by coupling to the adjacent proton on the piperidine ring.
The infrared spectrum would feature characteristic absorption bands, including a strong C=O stretching band for the carboxylic acid (approximately 1700-1725 cm-1), another C=O band for the amide carbonyl (approximately 1630-1660 cm-1), and a third for the pyridone carbonyl (approximately 1650-1680 cm-1). Additionally, O-H stretching from the carboxylic acid would be evident as a broad band in the 2500-3300 cm-1 region.
Synthesis and Preparation Methods
Synthetic Challenges and Considerations
The synthesis of the target compound presents several potential challenges. The regioselective functionalization of the pyridone ring would require careful control of reaction conditions. The formation of the amide bond between the pyridone carboxylic acid and the piperidine nitrogen must be achieved with consideration for the stereochemistry at the piperidine 2-position, especially if a specific stereoisomer is desired for biological activity.
Additionally, protection and deprotection strategies would be necessary for the acetic acid moiety during the synthesis to prevent unwanted side reactions. The final deprotection step would need to be performed under conditions compatible with the other functional groups present in the molecule, particularly the amide bond and the pyridone ring.
Analytical Methods for Characterization
Chromatographic Techniques
For the analysis and characterization of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid, several chromatographic techniques would be suitable. High-performance liquid chromatography (HPLC) with UV detection would be particularly appropriate, given the chromophores present in the molecule. Reverse-phase HPLC using C18 columns with gradient elution of water/acetonitrile mixtures containing small amounts of formic acid or ammonium acetate would likely provide good separation and analysis.
LC-MS (liquid chromatography-mass spectrometry) would offer additional characterization capabilities, allowing for molecular weight confirmation and structural elucidation. Based on related compounds described in the literature, the expected mass spectral behavior would include the molecular ion peak and characteristic fragmentation patterns, such as cleavage of the amide bond and fragmentation of the heterocyclic rings .
Thin-layer chromatography (TLC) using silica gel plates with appropriate solvent systems (e.g., dichloromethane/methanol mixtures) could serve as a rapid method for monitoring reaction progress during synthesis and for preliminary purity assessments.
Spectroscopic Analysis
Comprehensive spectroscopic analysis would be essential for confirming the structure and purity of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid. Nuclear magnetic resonance (NMR) spectroscopy, including 1H, 13C, and 2D techniques such as COSY, HSQC, and HMBC, would provide detailed structural information. Based on related compounds, the expected 1H NMR spectrum in DMSO-d6 would exhibit characteristic signals such as:
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N-methyl protons: singlet at approximately 3.4-3.6 ppm
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Pyridone ring protons: doublets or multiplets in the 6.0-8.0 ppm region
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Piperidine ring protons: complex multiplets in the 1.4-3.8 ppm region
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Acetic acid methylene protons: doublet or multiplet around 2.5-3.5 ppm
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Carboxylic acid proton: broad singlet at approximately 12-13 ppm
Infrared spectroscopy would confirm the presence of key functional groups, particularly the carbonyl groups and the carboxylic acid, with characteristic absorption bands as described earlier.
Comparative Analysis with Related Compounds
Structural Analogs and Their Properties
Table 1 presents a comparative analysis of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid with structurally related compounds found in the literature.
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Potential Applications |
---|---|---|---|---|
2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid | C14H16N2O4 (estimated) | 276.29 (estimated) | 1-Methyl-2-pyridone core, piperidine ring, acetic acid moiety | Enzyme inhibition, receptor modulation |
1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | 153.14 | 1-Methyl-2-pyridone core, direct carboxylic acid at position 4 | Building block for more complex molecules, potential biological activity |
1-methyl-2-oxo-N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)-1,2-dihydropyridine-3-carboxamide | C16H15N3O3 | 297.31 | 1-Methyl-2-pyridone core, carboxamide at position 3, tetrahydroisoquinoline substituent | Potential CNS activity due to tetrahydroisoquinoline moiety |
4-(((cis)-4-aminocyclohexyl)amino)-3-(morpholine-4-carbonyl)pyridin-2(1H)-one | C16H24N4O3 (estimated) | 320.39 (estimated) | Pyridin-2(1H)-one core, morpholine substituent, aminocyclohexyl group | Potential for enzyme inhibition, receptor targeting |
This comparative analysis highlights the structural diversity within the pyridone family of compounds and suggests that relatively small modifications to the core structure can lead to significant changes in molecular properties and potential biological activities .
Structure-Property Relationships
The structure of 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid contains several key elements that would influence its physicochemical properties. The N-methylation of the pyridone ring would enhance lipophilicity compared to the unmethylated analog, potentially improving membrane permeability. The carbonyl linker at the 4-position creates a specific geometric arrangement that would influence the three-dimensional shape of the molecule and, consequently, its interaction with biological targets.
The piperidine ring introduces conformational flexibility to the molecule, while the acetic acid moiety provides a polar, ionizable group that would significantly affect solubility and protein binding. Together, these structural elements create a molecule with an interesting balance of lipophilic and hydrophilic regions, rigid and flexible components, and neutral and acidic functional groups.
Future Research Directions
Synthesis and Characterization Needs
Future research on 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid should focus on developing efficient synthetic routes with high stereoselectivity, especially if specific stereoisomers show promising biological activity. Detailed characterization using advanced spectroscopic and analytical techniques would be essential for confirming structure and purity.
Crystal structure determination would provide valuable information about the three-dimensional arrangement of the molecule in the solid state, potentially offering insights into its preferred conformation and how this might relate to biological activity. Stability studies under various conditions (pH, temperature, light) would be important for understanding the compound's behavior in different environments and for developing appropriate formulation strategies if pharmaceutical applications are pursued.
Biological Evaluation Opportunities
Given the structural features present in 2-[1-(1-Methyl-2-oxo-1,2-dihydropyridine-4-carbonyl)piperidin-2-yl]acetic acid, screening against a diverse panel of biological targets would be valuable for identifying potential applications. Initial in vitro testing might include enzyme inhibition assays, receptor binding studies, and cell-based assays to assess cytotoxicity and other cellular effects.
Structure-activity relationship studies involving the synthesis and testing of analogs with modifications at various positions would help optimize activity and specificity. Computational studies, including molecular docking and dynamics simulations, could provide insights into how the compound might interact with potential biological targets and guide the design of improved analogs.
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